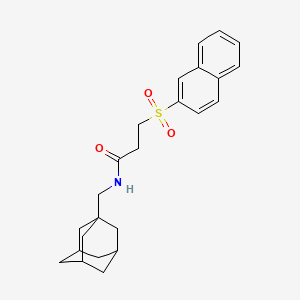![molecular formula C15H19F3N2O2 B4751754 N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B4751754.png)
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behaviors. NTB has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of D3 receptors, N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide reduces the release of dopamine in these pathways, which are involved in reward processing and motivation. This mechanism of action may underlie the therapeutic effects of N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide in addiction, schizophrenia, and other disorders.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in animal models and human studies. For example, N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has been found to increase levels of the neurotransmitter GABA in the striatum, which may contribute to its anti-addictive effects. N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and acetylcholine, which are involved in cognitive and motor functions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this target. N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide also has a relatively long half-life, which allows for sustained effects in animal models. However, N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has some limitations, such as its poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved efficacy and fewer side effects compared to N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide. Another area of research is the investigation of the role of D3 receptors in other neuropsychiatric disorders, such as depression and anxiety. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide in humans may provide valuable insights into its safety and efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has been used in various scientific studies to investigate the role of dopamine D3 receptors in the brain and their potential as therapeutic targets for neuropsychiatric disorders. For example, N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide has also been studied in animal models of schizophrenia, where it was found to improve cognitive deficits and reduce the expression of psychotic-like behaviors.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)13-5-2-1-4-12(13)14(21)19-6-3-7-20-8-10-22-11-9-20/h1-2,4-5H,3,6-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKWDBTKUQLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Morpholin-4-yl-propyl)-2-trifluoromethyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4751710.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)
![4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)
![1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4751737.png)
![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4751750.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4751767.png)